Boc-D-Tyr-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-80-1 | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Boc-D-Tyr-OH

An In-depth Technical Guide to Boc-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a crucial N-terminally protected derivative of the non-proteinogenic amino acid D-tyrosine.[1][2] The attachment of the tert-butyloxycarbonyl (Boc) protecting group to the alpha-amino group of D-tyrosine is a fundamental strategy in peptide synthesis. This modification prevents the formation of undesired side reactions during the stepwise elongation of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[3] The Boc group is characterized by its stability under various conditions and its facile removal under mildly acidic conditions, a critical feature for the successful synthesis of complex peptides.[3]

D-tyrosine itself is a significant chiral building block for the synthesis of various pharmaceutical compounds, including peptide-based drugs and anti-cancer agents.[1] Consequently, this compound serves as an essential intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70642-86-3 | [4] |

| Molecular Formula | C14H19NO5 | [4] |

| Molecular Weight | 281.3 g/mol | [4] |

| Melting Point | 135-140 °C | [4] |

| Appearance | White to off-white powder | [1][4] |

| Solubility | Insoluble in water; soluble in methanol, DMSO, and acetic acid (slightly) | [4] |

| Optical Rotation (α) | -37.5º (c=1, dioxane) | [4] |

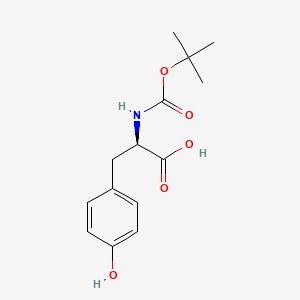

Chemical Structure

The chemical structure of this compound features a D-tyrosine core, where the amino group is protected by a tert-butyloxycarbonyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.[1] This procedure effectively protects the amino group of D-tyrosine.

Experimental Protocol

Materials:

-

D-tyrosine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Dilute sodium bicarbonate solution

-

0.5 M dilute hydrochloric acid

-

Saturated saline solution

-

Anhydrous sodium sulfate (B86663)

-

Petroleum ether

Procedure:

-

In a reaction vessel, dissolve 10 mmol (1 equivalent) of D-tyrosine and 13 mmol (1.3 equivalents) of triethylamine in 30 ml of dichloromethane.

-

Cool the solution in an ice-salt bath.

-

Slowly add 11 mmol (1.1 equivalents) of Boc anhydride (B1165640) to the solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Upon completion of the reaction, filter the mixture.

-

Wash the filter cake with dichloromethane and combine the organic phases.

-

Wash the combined organic phase sequentially with 20 ml of dilute sodium bicarbonate solution, 20 ml of 0.5 M dilute hydrochloric acid, and 30 ml of saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate for 2 hours.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product as a pale yellow oily substance.

-

Purify the crude product by recrystallization from petroleum ether to yield a pale yellow solid of this compound.[1]

Applications in Peptide Synthesis

This compound is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for research and therapeutic applications.[3]

The Boc Strategy in SPPS

In the Boc strategy of SPPS, the N-terminus of the growing peptide chain is protected by the Boc group.[5] This protecting group is stable to the conditions required for peptide bond formation but can be readily removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid.[3][6] The use of Boc-protected amino acids like this compound is particularly advantageous for the synthesis of complex and hydrophobic peptides.[5]

Workflow of Boc Solid-Phase Peptide Synthesis

The general workflow for incorporating a this compound residue into a peptide chain using SPPS is outlined below.

Caption: General workflow for Boc-SPPS.

Conclusion

This compound is an indispensable reagent for chemists and pharmaceutical scientists involved in peptide synthesis. Its well-defined chemical properties and the robustness of the Boc protection strategy facilitate the efficient and reliable construction of complex peptide molecules. A thorough understanding of its synthesis and application is paramount for the successful development of novel peptide-based diagnostics and therapeutics.

References

A Technical Guide to Boc-D-Tyr-OH: Properties and Applications in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a critical building block in synthetic peptide chemistry. We will cover its core physicochemical properties, detail its primary application in Boc-based solid-phase peptide synthesis (SPPS), and provide a representative experimental protocol for its incorporation into a growing peptide chain.

Core Physicochemical Properties

This compound is a derivative of the naturally occurring amino acid L-tyrosine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and its D-enantiomeric configuration. This protecting group is instrumental in preventing unwanted side reactions during peptide synthesis.[1] The key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Weight | 281.31 g/mol | [2] |

| Chemical Formula | C₁₄H₁₉NO₅ | [2][3][4] |

| Appearance | White to off-white solid powder | |

| CAS Number | 70642-86-3 |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-tyrosine residues into a peptide sequence using the Boc/Bzl protection strategy in SPPS. This methodology relies on the graduated acid lability of the protecting groups. The temporary N-terminal Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrofluoric acid (HF).

The general workflow for incorporating a this compound residue into a peptide chain is depicted below.

Experimental Protocols

The following sections provide a representative, generalized protocol for the key steps involved in coupling this compound to a resin-bound peptide chain during Boc-SPPS.

N-α-Boc Deprotection

This procedure removes the temporary Boc protecting group from the N-terminus of the growing peptide chain attached to the solid support, preparing it for coupling with the next amino acid (this compound).

Materials:

-

Resin-bound peptide with N-terminal Boc protection

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Methodology:

-

Swell the peptide-resin in DCM for 20-30 minutes in the synthesis vessel.

-

Drain the DCM.

-

To remove the Boc group, treat the resin with a solution of 25-50% TFA in DCM (v/v) for 20-30 minutes with agitation.

-

Drain the TFA solution and wash the resin sequentially with DCM (3x), MeOH (2x), and DMF (3x) to remove residual acid and byproducts.

-

Neutralize the resulting trifluoroacetate (B77799) salt to the free amine by treating the resin with a 5-10% solution of DIEA in DMF (v/v) for 5-10 minutes with agitation.

-

Drain the neutralization solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for the coupling step.

Peptide Coupling of this compound

This protocol describes the activation and coupling of this compound to the newly deprotected N-terminus of the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling Reagent: Dicyclohexylcarbodiimide (DCC)

-

Coupling Additive: N-Hydroxybenzotriazole (HOBt)

-

Solvent: DMF or a mixture of DCM/DMF

Methodology:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add DCC (2-4 equivalents, as a solution in DMF/DCM) to the amino acid solution to pre-activate the carboxylic acid group. Allow this activation to proceed for 10-15 minutes.

-

Add the activated this compound solution to the swelled, neutralized peptide-resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete. Reaction completion can be monitored using a qualitative method such as the ninhydrin (B49086) (Kaiser) test.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin extensively to remove excess reagents and the dicyclohexylurea (DCU) byproduct. A typical wash sequence is: DMF (3x), DCM (3x), MeOH (2x), and DCM (3x).

The resulting resin-bound peptide now contains a newly added D-tyrosine residue with its N-terminus protected by the Boc group, ready for the next cycle of deprotection and coupling. This entire process is repeated until the desired peptide sequence is assembled.

References

An In-depth Technical Guide to Boc-D-Tyr-OH: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) is a crucial chiral building block in the synthesis of peptides and peptidomimetics for pharmaceutical and research applications. As a non-natural D-amino acid derivative, its incorporation into peptide chains can confer increased stability against enzymatic degradation, a desirable attribute in drug development. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide synthesis, particularly in the widely utilized Boc-based solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and visualizations of key synthetic workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.

Physical Properties

| Property | Value | References |

| Appearance | White to off-white or grayish-white crystalline powder | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₅ | [2] |

| Molecular Weight | 281.31 g/mol | [2] |

| Melting Point | 135-140 °C | |

| Solubility | DMSO: 100 mg/mL (355.48 mM) (ultrasonication may be required) DMF: Clearly soluble (1 mmol in 2 mL) | [2][3] |

| Storage Conditions | Room temperature, sealed in a dry environment. For long-term storage in solution: -80°C (up to 6 months), -20°C (up to 1 month). | [2][3] |

Chemical and Spectroscopic Properties

| Property | Value | References |

| CAS Number | 70642-86-3 | [2] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Specific Rotation ([α]²⁵_D) | -1.0° to -3.0° (c=2 in Acetic Acid) | [3] |

| ¹H NMR (CD₃OD, 300 MHz) | δ 7.03 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J=13.8, 5.2 Hz, 1H), 2.81 (dd, J=13.8, 5.2 Hz, 1H), 1.39 (s, 9H) Data for L-enantiomer, D-enantiomer is expected to be identical. | [4] |

| IR Spectroscopy | Passes test for identity. Key stretches include C=O (carbonyl) from the Boc group and carboxylic acid, N-H (amine), and O-H (phenol and carboxylic acid). | [3][5] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of this compound are provided below.

Synthesis of this compound

This protocol describes the protection of the amino group of D-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1]

Materials:

-

D-Tyrosine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (B128534) (TEA)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

-

Ice-salt bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 10 mmol of D-tyrosine and 13 mmol of triethylamine in 30 mL of dichloromethane in a round-bottom flask.

-

Cool the solution in an ice-salt bath.

-

Slowly add 11 mmol of Boc anhydride (B1165640) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove any solids.

-

Wash the collected solids with dichloromethane and combine the organic filtrates.

-

Transfer the combined organic phase to a separatory funnel.

-

Wash the organic phase sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of 0.5 M hydrochloric acid, and 30 mL of saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate for 2 hours.

-

Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

-

Recrystallize the crude product from petroleum ether to yield pure this compound as a solid.

Determination of Melting Point

This protocol outlines a standard method for determining the melting point of a crystalline solid like this compound using a digital melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Digital melting point apparatus (e.g., DigiMelt)

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to determine a rough range.

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature about 20 °C below the expected melting point.

-

Set the heating ramp rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Measurement of Specific Rotation

This protocol describes the measurement of the optical rotation of this compound to determine its specific rotation, a key indicator of enantiomeric purity.[6][7][8]

Materials:

-

This compound sample

-

High-purity solvent (e.g., Acetic Acid)

-

Volumetric flask

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (1 dm path length)

Procedure:

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Calibrate the instrument by taking a reading with a blank cell filled with the pure solvent.

-

Accurately weigh a precise amount of the this compound sample (e.g., 0.2 g).

-

Dissolve the sample in the specified solvent (e.g., Acetic Acid) in a volumetric flask (e.g., 10 mL) to achieve a known concentration (c) in g/mL.

-

Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and measure the observed rotation (α) in degrees.

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

Boc-Deprotection Protocol

This protocol details the removal of the Boc protecting group, a common step in peptide synthesis to expose the free amine for subsequent coupling reactions.[4]

Materials:

-

Boc-protected peptide or amino acid (e.g., this compound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether or hexane (B92381)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Sintered funnel

Procedure:

-

Dissolve the Boc-protected compound (10 mmol) in dry dichloromethane (60 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add trifluoroacetic acid (100 mL) dropwise over 1 hour while stirring.

-

Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent and excess TFA by evaporation under reduced pressure.

-

To the resulting residue, add cold diethyl ether or hexane to precipitate the deprotected product.

-

Filter the precipitate using a sintered funnel and dry it in a desiccator over P₂O₅ and KOH.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Novabiochem 70642-86-3 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Boc-D-Tyr-OH (N-α-tert-Butoxycarbonyl-D-tyrosine), a critical building block in peptide synthesis and pharmaceutical development. This document offers a comparative analysis of common synthetic routes, detailed experimental protocols, and robust purification strategies to obtain high-purity this compound.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protection scheme essential for the stepwise assembly of complex peptide chains. The quality of this compound is paramount, as impurities can lead to the formation of deletion sequences or other peptidic impurities, complicating the purification of the final active pharmaceutical ingredient (API).

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under alkaline conditions. The choice of base and solvent system can significantly influence the reaction yield and purity of the final product.

Synthetic Pathways

The general reaction scheme for the Boc protection of D-tyrosine is depicted below. The reaction proceeds via the nucleophilic attack of the deprotonated amino group of D-tyrosine on one of the carbonyl carbons of Boc₂O.

Diagram of the General Synthesis of this compound

Caption: General reaction scheme for the Boc protection of D-Tyrosine.

Two commonly employed protocols are presented below, differing primarily in the base and solvent system used.

Protocol 1: Using Triethylamine (B128534) in Dichloromethane (B109758)

This method utilizes an organic base, triethylamine (TEA), in an organic solvent, dichloromethane (DCM).

Protocol 2: Using Potassium Carbonate in a Dioxane/Water Mixture

This protocol employs an inorganic base, potassium carbonate (K₂CO₃), in a mixed aqueous-organic solvent system.[1]

Quantitative Data Comparison

The selection of the synthetic protocol can impact the final yield and purity of this compound. The following table summarizes the quantitative data from representative experimental protocols.

| Parameter | Protocol 1 (TEA/DCM) | Protocol 2 (K₂CO₃/Dioxane-Water) |

| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) |

| Solvent | Dichloromethane (DCM) | 1:1 Dioxane:Water |

| Reaction Time | ~12 hours | Overnight |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reported Yield | 92% | 94%[1] |

| Purity (Typical) | >98% (after purification) | >98% (after purification) |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Triethylamine in Dichloromethane

-

Dissolution: Suspend D-tyrosine (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.3 eq) to the suspension and stir until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up:

-

Filter the reaction mixture to remove any solids.

-

Wash the organic phase sequentially with a dilute sodium bicarbonate solution, 0.5 M hydrochloric acid, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Protocol 2: Synthesis of Boc-L-Tyr-OH using Potassium Carbonate in Dioxane/Water (Adaptable for D-enantiomer) [1]

-

Base Solution: Dissolve potassium carbonate (3.0 eq) in a 1:1 mixture of dioxane and water.[1]

-

Cooling: Cool the solution to 0°C in an ice bath.[1]

-

Addition of Reactants: Add L-tyrosine (1.0 eq) and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in dioxane.[1]

-

Reaction: Stir the reaction mixture at room temperature overnight.[1]

-

Work-up:

-

Add water to the reaction mixture.[1]

-

Acidify the mixture to pH 4 with a saturated solution of potassium bisulfate (KHSO₄).[1]

-

Extract the product with ethyl acetate (B1210297) (3 x volumes).[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).[1]

-

Filter and evaporate the solvent under reduced pressure to yield the product, typically as a yellow oil.[1]

-

Purification of this compound

The crude this compound obtained from synthesis is often an oil or a semi-solid and requires purification to remove unreacted starting materials, by-products such as di-Boc-tyrosine, and residual reagents. The choice of purification method depends on the nature of the impurities and the desired final purity.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Diagram of the this compound Purification Workflow

Caption: General purification workflow for this compound.

Purification Protocols

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying crude this compound that can be solidified.

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).

-

Precipitation: Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexane (B92381) or petroleum ether) until the solution becomes turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

A common solvent system for the recrystallization of Boc-protected amino acids is ethyl acetate/hexane.

Protocol 4: Purification by Column Chromatography

Column chromatography on silica (B1680970) gel is a powerful technique for purifying oily crude products or for achieving very high purity.

-

Column Preparation: Pack a glass column with silica gel slurried in the chosen mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with an appropriate mobile phase, collecting fractions. A typical mobile phase for a related compound involves a gradient of methanol (B129727) in dichloromethane (e.g., 2-5% methanol in DCM).[1]

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical techniques.

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of the fractions during column chromatography. A typical purity specification is ≥98% by TLC.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A common method involves a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. The ¹H NMR spectrum of Boc-L-Tyr-OH in CD₃OD shows characteristic peaks at approximately 7.03 ppm and 6.70 ppm (aromatic protons), 4.23-4.32 ppm (alpha-proton), 2.81-3.04 ppm (beta-protons), and 1.39 ppm (Boc group protons).[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Optical Rotation: Confirms the enantiomeric purity of the D-enantiomer.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of D-tyrosine and Boc₂O under alkaline conditions being the most common and efficient method. The choice of base and solvent can be tailored to specific laboratory conditions and requirements, with both organic and inorganic bases in various solvent systems providing high yields. Proper purification through recrystallization or column chromatography is crucial to obtain a product of high purity, which is essential for its successful application in peptide synthesis and drug development. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important protected amino acid.

References

An In-depth Technical Guide to Boc-D-Tyr-OH: Properties, Synthesis, and Application in Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a crucial building block in peptide synthesis. This document details its chemical properties, supplier information, and its significant role in the development of bioactive peptides, with a particular focus on opioid receptor modulators.

Core Concepts and Properties

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is fundamental in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions of the amino group during the coupling of amino acid residues to a growing peptide chain. The D-configuration of the tyrosine residue is of particular importance in drug development, as its incorporation into peptides can significantly enhance their stability against enzymatic degradation, thereby prolonging their biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 70642-86-3 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₅ | [2] |

| Molecular Weight | 281.30 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMF and other organic solvents | |

| Storage | 2-8°C |

Key Suppliers

This compound is commercially available from several reputable suppliers of fine chemicals and reagents for peptide synthesis. Researchers can source this compound from the following major suppliers:

-

Sigma-Aldrich (Merck)

-

MedChemExpress

-

Aapptec

-

BOC Sciences

-

ChemicalBook (Directory)

It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the compound for research and development purposes.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the Boc/Bzl strategy of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Boc-SPPS Workflow

The logical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a peptide sequence is illustrated below.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound from D-tyrosine is as follows:

-

Dissolution: D-tyrosine is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water, with the addition of a base such as sodium hydroxide (B78521) or triethylamine (B128534) to deprotonate the amino group.

-

Boc Protection: Di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, is added to the solution. The reaction is typically stirred at room temperature for several hours.

-

Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 using a suitable acid, such as citric acid or hydrochloric acid. This protonates the carboxylic acid and causes the this compound to precipitate.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Case Study: Incorporation of D-Tyrosine into Deltorphin (B1670231) Analogs

Deltorphins are a class of endogenous opioid peptides that exhibit high affinity and selectivity for the delta (δ)-opioid receptor. The incorporation of D-amino acids, such as D-alanine at position 2, is a characteristic feature of these peptides. The synthesis of deltorphin analogs often utilizes this compound as the N-terminal residue. The presence of D-tyrosine can influence the peptide's conformation and resistance to degradation, potentially altering its receptor binding and functional activity.

Signaling Pathway of Opioid Receptors

Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors (GPCRs). Upon binding of an agonist like a deltorphin analog, a conformational change in the receptor activates intracellular G-proteins. This initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.

Experimental Protocol: Synthesis of a Deltorphin II Analog

The following is a representative protocol for the manual solid-phase synthesis of a deltorphin II analog (H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) using Boc chemistry.

-

Resin Preparation: Start with a suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using a suitable coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF).

-

Boc Deprotection: Remove the Boc protecting group from the coupled glycine (B1666218) residue by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the free amine with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.

-

Subsequent Couplings: Repeat the coupling, deprotection, and neutralization steps for the remaining amino acids in the sequence: Boc-Val-OH, Boc-Val-OH, Boc-Glu(OBzl)-OH, Boc-Phe-OH, Boc-D-Ala-OH, and finally Boc-D-Tyr(Bzl)-OH. Note that the side chains of glutamic acid and tyrosine are protected with benzyl (B1604629) (Bzl) groups.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in the presence of scavengers like anisole (B1667542) to prevent side reactions.

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry to confirm its identity and purity.

Biological Activity of Deltorphin Analogs

The biological activity of deltorphin analogs is typically assessed through in vitro receptor binding assays and in vivo functional assays.

| Analog | Receptor Affinity (Ki, nM) | Functional Activity | Reference |

| Deltorphin II | δ: ~1, μ: >1000 | Potent δ-opioid agonist | |

| [D-Tyr¹] Deltorphin II | Varies with specific analog | Often retains or has altered δ-opioid activity |

The substitution of L-tyrosine with D-tyrosine at the first position can lead to analogs with interesting pharmacological profiles, including altered receptor selectivity and potency. This highlights the importance of this compound as a tool for probing structure-activity relationships in peptide-based drug discovery.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced stability and unique pharmacological properties. Its application in the construction of bioactive peptides, particularly in the field of opioid research, underscores its value to the scientific community. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the effective utilization of this important synthetic building block.

References

Navigating the Synthesis Frontier: A Technical Guide to the Solubility of Boc-D-Tyr-OH

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Solubility and Application of Boc-D-Tyr-OH

This in-depth technical guide provides critical solubility data and experimental protocols for N-α-(tert-Butoxycarbonyl)-D-tyrosine (this compound), a cornerstone reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and achieving desired yields in the synthesis of complex peptides for research and therapeutic development.

Core Technical Data: Solubility Profile of this compound

The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.

| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mg/mL (approx. 355 mM)[1] | Not Specified | Ultrasonic assistance may be required.[1] |

| Dimethylformamide (DMF) | 73.09 | Clearly soluble at 1 mmol in 2 mL (approx. 140.7 mg/mL or 500 mM) | Not Specified | |

| Acetic Acid | 60.05 | Slightly Soluble | Not Specified | |

| Methanol | 32.04 | Slightly Soluble | Not Specified | |

| Water | 18.02 | Insoluble | Not Specified |

Experimental Protocol: Determination of Solubility

While specific quantitative data for a wider array of solvents is not extensively published, the following general protocol can be employed to determine the solubility of this compound in a solvent of interest. This method is based on the principle of incremental solvent addition to a known mass of solute until complete dissolution is observed.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vortex mixer

-

Calibrated volumetric glassware (e.g., micropipettes, graduated cylinders)

-

Small, clear glass vials or test tubes

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to promote dissolution.

-

Observation: Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates complete dissolution.

-

Incremental Addition: If the solid is not fully dissolved, add another small, precise volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

-

Endpoint Determination: Continue the incremental addition of the solvent until complete dissolution is achieved. Record the total volume of solvent added.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

-

Refinement (Optional): For more precise measurements, especially for sparingly soluble compounds, a larger starting mass of the solute can be used, and the undissolved portion can be filtered, dried, and weighed. The amount dissolved is then determined by subtraction.

Visualization of Experimental Workflow and Application

To provide a clearer understanding of the practical application of this compound, the following diagrams illustrate the experimental workflow for solubility determination and its central role in the Boc-SPPS cycle.

References

Stability and Storage of Boc-D-Tyr-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH). Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of pharmaceutical intermediates and final products. This document summarizes publicly available data, outlines potential degradation pathways, and provides general protocols for stability assessment.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.31 g/mol |

| Appearance | White to off-white solid/powder[1][2] |

| CAS Number | 70642-86-3[1][2] |

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and stability of this compound. Recommendations for both solid-state and solution storage are provided below, based on information from various suppliers.

Solid-State Storage

For long-term storage, it is recommended to store this compound as a solid powder under controlled temperature conditions.

| Storage Temperature | Recommended Duration | Source |

| -20°C | 3 years | [1] |

| 4°C | 2 years | |

| Room Temperature (2-30°C) | Not specified for long-term, but used for shipping and short-term storage. |

It is advisable to store the compound in a tightly sealed container to protect it from moisture.

Solution Storage

Once in solution, the stability of this compound is more limited. It is recommended to prepare solutions fresh. If storage is necessary, it should be for a short duration at low temperatures.

| Solvent | Storage Temperature | Recommended Duration | Source |

| Various (e.g., DMSO) | -80°C | 6 months | |

| -20°C | 1 month |

To avoid repeated freeze-thaw cycles, it is best practice to aliquot solutions into single-use volumes.

Stability Profile and Degradation Pathways

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The reaction proceeds via a carbocationic intermediate, yielding the free D-tyrosine, carbon dioxide, and isobutylene. Studies on other Boc-protected amines have shown that the rate of this deprotection can have a second-order dependence on the acid concentration. Therefore, contact with acidic environments should be strictly avoided during storage and handling.

-

Neutral and Basic Conditions: this compound is generally stable under neutral and basic conditions. The Boc protecting group is resistant to hydrolysis under these conditions, making it a valuable protecting group in peptide synthesis.

Thermal Stability

High temperatures can induce the thermal cleavage of the Boc group, even in the absence of a strong acid catalyst. This degradation pathway also results in the formation of D-tyrosine, isobutylene, and carbon dioxide. While specific temperature thresholds for the solid material are not well-documented, it is prudent to avoid elevated temperatures during storage and processing.

Photostability

Specific photostability studies on this compound are not publicly available. However, as a tyrosine derivative, the aromatic side chain has the potential to absorb UV light, which could lead to degradation. General guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH) Q1B, should be followed to assess the light sensitivity of this compound if it is to be used in a light-exposed formulation.

Oxidative Stability

There is no specific information available regarding the oxidative stability of this compound. The phenolic hydroxyl group of the tyrosine side chain could be susceptible to oxidation.

A proposed major degradation pathway for this compound is illustrated below.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to perform their own stability studies on this compound, the following general protocols can be adapted.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water). For solid-state studies, use the neat powder.

-

Stress Conditions:

-

Acidic: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal: Expose the solid sample and a solution to dry heat (e.g., 80°C).

-

Photolytic: Expose the sample to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Stability-Indicating HPLC Method (General)

A stability-indicating method is crucial for separating the intact this compound from any potential degradation products. While a validated method for this compound is not publicly available, a typical reversed-phase HPLC method would serve as a good starting point for development and validation.

Typical Starting Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 280 nm

-

Column Temperature: 25-30°C

Method development would involve optimizing the gradient, mobile phase composition, and other parameters to achieve adequate resolution between this compound and all peaks observed in the forced degradation study.

Handling and Safety Recommendations

When handling this compound, standard laboratory safety practices should be followed. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

The following decision tree provides a guide for the appropriate handling and storage of this compound.

Caption: Decision workflow for handling and storage.

Conclusion

This compound is a stable compound when stored under the recommended conditions as a solid. The primary stability concern is the acid-catalyzed cleavage of the Boc protecting group. For applications requiring the use of this compound in solution, it is recommended to use freshly prepared solutions. When long-term storage of solutions is unavoidable, they should be aliquoted and stored at or below -20°C. For critical applications in drug development, it is strongly advised to conduct in-house stability studies under conditions relevant to the intended use and to develop and validate a stability-indicating analytical method.

References

Mechanism of Action of Boc-D-Tyr-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of N-α-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) in solid-phase peptide synthesis (SPPS). This document details the role of the Boc protecting group, the significance of the D-stereochemistry, and provides detailed experimental protocols and quantitative data to support the successful incorporation of this non-canonical amino acid into peptide chains.

Core Principles: The Dual Advantage of this compound

The utility of this compound in peptide synthesis stems from two key features: the temporary N-α-Boc protecting group and the D-configuration of the α-carbon.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to mask the α-amino group of an amino acid. This protection is essential during peptide synthesis to prevent self-polymerization and to ensure the controlled, stepwise addition of amino acids to the growing peptide chain.[1]

Mechanism of Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the formation of a stable carbamate (B1207046) linkage.

Mechanism of Deprotection: The key advantage of the Boc group is its facile removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.

During deprotection, the generated tert-butyl cations are reactive electrophiles that can lead to side reactions, particularly with electron-rich residues like Tryptophan, Methionine, and Tyrosine itself. To prevent this, scavengers such as dithiothreitol (B142953) (DTE) or triisopropylsilane (B1312306) (TIS) are typically added to the deprotection solution to trap these carbocations.[2][4]

The Significance of the D-Configuration

Naturally occurring amino acids are predominantly in the L-configuration. The incorporation of D-amino acids, such as D-tyrosine, is a powerful strategy in drug design to enhance the therapeutic properties of peptides.[5]

-

Increased Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and catalyze hydrolysis, significantly increasing the peptide's in vivo half-life.[5][6]

-

Conformational Constraints and Receptor Binding: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, such as promoting β-turn formation.[7] This can lead to a more rigid structure that may enhance binding affinity and selectivity for its target receptor. However, it can also disrupt the native conformation required for binding, so the position of substitution is critical.[8][9]

Quantitative Data in Boc-Based Peptide Synthesis

The efficiency of each coupling and deprotection step is critical for the overall yield and purity of the final peptide.[10] While specific quantitative data for this compound is not extensively available in comparative tables, the following data for general Boc-SPPS provides a valuable reference.

Boc Deprotection Efficiency with Trifluoroacetic Acid (TFA)

The concentration of TFA and the deprotection time are critical parameters that influence the completeness of Boc removal and the integrity of the peptide-resin linkage.

| TFA Concentration (% in DCM) | Deprotection Time (minutes) | Average Peptide Purity (%) | Key Observations |

| 55% | 30 | ~65% | Higher average purity was observed for a set of 40 peptides compared to 100% TFA.[11] |

| 100% | 5 | ~56% | Faster deprotection but can lead to incomplete Boc removal due to insufficient resin swelling, resulting in deletion sequences.[11] |

| 25% | 120 | Not specified | A common condition for complete deprotection.[12] |

| 50% | 30 | Not specified | A widely used condition for efficient Boc removal.[2] |

Note: Purity can be sequence-dependent. The data from the 1993 study represents an average over a diverse set of peptides.

Coupling Efficiency in Boc-SPPS

The efficiency of the coupling reaction is dependent on the coupling reagents, the amino acids being coupled, and the length of the peptide. A coupling efficiency of >99% per step is desirable to achieve a high overall yield of the target peptide.[10][13]

| Coupling Reagent | Activation Time | Racemization Risk | General Coupling Efficiency |

| DCC/HOBt | Slower | Moderate | Good |

| HBTU/HOBt | Faster | Low | Very Good |

| HATU | Very Fast | Very Low | Excellent |

| DIC/HOBt | Moderate | Moderate | Good |

Note: This table provides a qualitative comparison of common coupling reagents used in peptide synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS, followed by a general protocol for assessing the enzymatic stability of the resulting D-amino acid-containing peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Incorporation

This protocol is based on a standard Boc-SPPS procedure and can be adapted for automated synthesizers.

Materials:

-

Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

-

This compound

-

Other Boc-protected amino acids

-

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Solution: 50% TFA in DCM with 0.5% DTE as a scavenger.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Neutralization Solution: 10% DIPEA in DCM.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the deprotection solution (50% TFA/DCM with scavenger) and agitate for 5 minutes (pre-wash).

-

Drain and add fresh deprotection solution. Agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Add the neutralization solution (10% DIPEA in DCM) and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling (this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution.

-

In another vial, dissolve HBTU (3 eq.) in DMF.

-

Add the HBTU solution to the activated amino acid solution and mix for 1-2 minutes.

-

Add the activated amino acid mixture to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin thoroughly with DCM and methanol (B129727) and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 90% HF, 10% anisole (B1667542) or a TFA-based cocktail with appropriate scavengers like TIS and water) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay

This protocol provides a general method to assess the stability of a D-tyrosine-containing peptide in the presence of proteases or in human serum.[6][14][15]

Materials:

-

Purified D-tyrosine-containing peptide and its L-isomer counterpart (control).

-

Protease solution (e.g., trypsin, chymotrypsin) or human serum.

-

Phosphate-buffered saline (PBS) or appropriate buffer for the enzyme.

-

Quenching solution: Acetonitrile (ACN) with 1% TFA.

-

RP-HPLC system for analysis.

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and the control peptide in PBS.

-

Reaction Setup:

-

In separate microcentrifuge tubes, pre-incubate the protease solution or human serum at 37°C for 10 minutes.

-

Add the peptide stock solution to the enzyme/serum to initiate the reaction (e.g., a final peptide concentration of 100 µg/mL).

-

-

Time-Course Sampling:

-

Immediately withdraw an aliquot (t=0) and add it to the quenching solution to precipitate proteins and stop the enzymatic reaction.

-

Incubate the reaction mixture at 37°C.

-

Withdraw aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours). Quench each aliquot immediately.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

RP-HPLC Analysis:

-

Analyze the samples by RP-HPLC, monitoring the absorbance at 214 nm or 280 nm.

-

Use a suitable gradient of ACN in water (both containing 0.1% TFA).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point to the peak area at t=0 (representing 100% intact peptide).

-

Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).

-

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the synthesis and action of D-tyrosine-containing peptides.

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Experimental workflow for the enzymatic stability assay of peptides.

Example Signaling Pathway: D-Tyrosine in Melanogenesis

D-tyrosine can act as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. Peptides containing terminal D-tyrosine have been shown to reduce melanin content by suppressing signaling pathways that lead to the expression of melanogenesis-related genes.[16]

Caption: Inhibition of the melanogenesis signaling pathway by a D-tyrosine-containing peptide.

References

- 1. Overview of Custom Peptide Synthesis [peptide2.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. peptide.com [peptide.com]

- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Discovery and History of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group stands as a pillar in the edifice of modern organic synthesis, its introduction marking a pivotal moment in the art of molecule construction. Its unique acid lability, coupled with its stability under a wide range of other conditions, has rendered it an indispensable tool, particularly in the complex assemblies of peptides and pharmaceuticals. This guide provides a comprehensive exploration of the discovery, history, and core chemistry of the Boc group, complete with detailed experimental protocols and quantitative data to support researchers in its effective application.

A Historical Perspective: The Genesis of a Powerful Tool

The landscape of peptide synthesis was irrevocably changed in 1957 when Frederick C. McKay and N. F. Albertson of the Sterling-Winthrop Research Institute published their seminal work in the Journal of the American Chemical Society. In their paper, they introduced the tert-butyloxycarbonyl (Boc) group as a novel means of masking the reactivity of amines.[1] This innovation was born out of the pressing need for a protecting group that could be selectively removed under acidic conditions without compromising other sensitive functionalities within a growing peptide chain.[1]

While the initial discovery was significant, the true impact of the Boc group was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a revolutionary methodology developed by R. Bruce Merrifield in 1963.[1] The acid sensitivity of the Boc group was perfectly suited for the iterative cycles of deprotection and coupling that are the hallmark of SPPS, establishing it as the standard α-amino protecting group in the field for many years.[1]

The primary reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). This stable, crystalline solid became the reagent of choice due to its high reactivity and enhanced safety profile, a significant improvement over earlier, more hazardous reagents like tert-butoxycarbonyl azide.[1]

The Chemistry of the Boc Group: Protection and Deprotection

The utility of the Boc protecting group is defined by the distinct and reliable mechanisms of its installation and removal.

Boc Protection of Amines

The protection of a primary or secondary amine is most commonly achieved by its reaction with di-tert-butyl dicarbonate. The reaction proceeds through a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] The resulting tetrahedral intermediate then collapses, expelling a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into carbon dioxide and a tert-butoxide anion, which deprotonates the newly acylated amine to yield the final N-Boc protected product and tert-butanol.[1]

Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[1] Deprotection is most frequently accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like methanol (B129727) or dioxane.[2][3][4][5] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[4] This is followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide, thereby regenerating the free amine.[6] The formation of the gaseous byproducts helps to drive the reaction to completion.

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection reactions is a key factor in the widespread adoption of the Boc group. The following tables summarize typical reaction conditions and yields.

Table 1: Typical Conditions for N-Boc Protection of Amines

| Reagent(s) | Base (optional) | Solvent(s) | Temperature | Typical Time | Typical Yield | Reference(s) |

| (Boc)₂O (1.1-1.5 eq) | NaOH, NaHCO₃ | Dioxane/H₂O, THF/H₂O | 0 °C to RT | 1-12 h | >90% | [3] |

| (Boc)₂O (1.1-1.5 eq) | Triethylamine (B128534) (TEA) | DCM, THF | RT | 1-4 h | >95% | [6] |

| (Boc)₂O (1.1-1.5 eq) | 4-DMAP (catalytic) | DCM, Acetonitrile | RT | 1-4 h | >95% | [3] |

| (Boc)₂O (1.1 eq) | None (neat) | None | RT to 40 °C | 0.5-2 h | >90% | [3] |

Table 2: Typical Conditions for N-Boc Deprotection

| Reagent(s) | Solvent | Temperature | Typical Time | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 0.5-3 h | Most common method; TFA used in 20-50% v/v solution or neat. | [3] |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | RT | 1-4 h | Generates the amine hydrochloride salt. | [3] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Milder Lewis acid condition, useful for acid-sensitive substrates. | [3] |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM), Chloroform | 0 °C to RT | 0.5-2 h | Very mild and rapid, for highly sensitive substrates. | [3] |

Stability and Orthogonality

A significant advantage of the Boc group is its stability under a variety of reaction conditions, which allows for the selective manipulation of other functional groups. This "orthogonality" is crucial in multi-step syntheses. The Boc group is orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups that are removed by hydrogenolysis, such as the carboxybenzyl (Cbz) group.[3]

Table 3: Stability Profile of the N-Boc Group

| Condition / Reagent Class | Stability | Orthogonal Protecting Group(s) |

| Strong Acids (TFA, HCl) | Labile | Fmoc, Cbz, Alloc |

| Strong Bases (NaOH, LiOH) | Stable | - |

| Amines (e.g., Piperidine) | Stable | Fmoc (cleaved by piperidine) |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Cbz/Z (cleaved by H₂, Pd/C) |

| Nucleophiles (e.g., Hydrazine) | Stable | - |

| Mild Oxidants | Generally Stable | - |

| Mild Reductants (e.g., NaBH₄) | Stable | - |

Detailed Experimental Protocols

The following are representative protocols for the protection and deprotection of an amine functional group.

Protection of a Primary Aliphatic Amine with (Boc)₂O

Materials:

-

Primary amine (1.0 eq)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in dichloromethane (approximately 0.2 M).

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).[6]

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

If necessary, purify the resulting N-Boc protected amine by flash column chromatography on silica (B1680970) gel. Yields are typically in the 90-99% range.[3]

Deprotection of an N-Boc Protected Amine using TFA

Materials:

-

N-Boc protected amine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the N-Boc protected amine in DCM (approximately 0.1-0.3 M).[3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the solution. The final concentration of TFA should be between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not perform in a sealed vessel.[3]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[3]

-

Concentrate the reaction mixture under reduced pressure. The resulting amine is typically obtained as its trifluoroacetate (B77799) salt.

Visualizing Key Concepts

Diagrams can aid in understanding the logical flow and decision-making processes involved in using the Boc protecting group.

Racemization in Peptide Synthesis

A critical consideration when working with chiral amino acids is the potential for racemization. During the activation of the carboxyl group for peptide bond formation, the α-proton of the N-Boc protected amino acid can become acidic. This can lead to its removal by a base and subsequent re-protonation from either face of the resulting planar enolate intermediate, resulting in a loss of stereochemical integrity.[7] The use of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to minimize racemization by forming active esters that are less prone to this side reaction.[8]

Conclusion

The discovery of the Boc protecting group was a watershed moment in synthetic organic chemistry. Its unique combination of stability and selective, mild removal under acidic conditions has made it an invaluable tool for chemists for over six decades. From its early application in peptide synthesis to its current widespread use in the synthesis of complex natural products and pharmaceuticals, the Boc group continues to be a testament to the power of elegant and practical solutions in chemical synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in the continued successful application of this venerable protecting group.

References

- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

A Technical Guide to the Strategic Use of Boc-D-tyrosine and L-tyrosine in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of amino acid residues is a critical determinant of the pharmacological properties of peptide-based therapeutics. This technical guide provides a comprehensive comparison of Boc-D-tyrosine and its natural counterpart, L-tyrosine, in the context of modern peptide design. We delve into the profound impact of tyrosine chirality on enzymatic stability, receptor binding affinity, and biological activity. This document offers detailed experimental protocols for synthesis, purification, and analysis, alongside quantitative data and visual representations of relevant signaling pathways to empower researchers in the rational design of next-generation peptide drugs.

Introduction: The Chirality Question in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by poor metabolic stability and rapid clearance. A well-established strategy to overcome these limitations is the substitution of naturally occurring L-amino acids with their D-enantiomers. This subtle change can render peptide bonds resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids, thereby extending the peptide's in vivo half-life.

Tyrosine, with its phenolic side chain, is a crucial residue in many bioactive peptides. It often plays a pivotal role in receptor recognition and can be a site for post-translational modifications like phosphorylation, which is fundamental to many signaling cascades. The choice between incorporating L-tyrosine or D-tyrosine is therefore a critical design decision with significant downstream consequences for a peptide's pharmacokinetic and pharmacodynamic profile. This guide explores the multifaceted implications of this choice.

Comparative Analysis: D-Tyrosine vs. L-Tyrosine

The introduction of a D-tyrosine residue in place of an L-tyrosine can dramatically alter a peptide's characteristics. The primary and most sought-after advantage is the enhancement of enzymatic stability. However, this modification is not without trade-offs, as it can also impact the peptide's three-dimensional structure, potentially altering its interaction with its biological target.

Enzymatic Stability

Peptides composed entirely of L-amino acids are susceptible to rapid degradation by a wide range of proteases in the body. The substitution with a D-amino acid, such as D-tyrosine, creates a peptide bond that is not recognized by most of these enzymes.